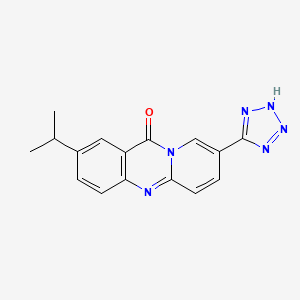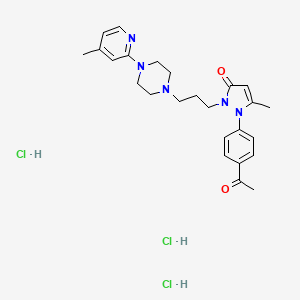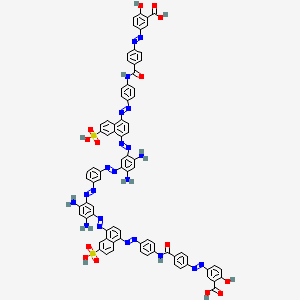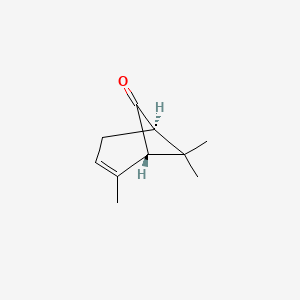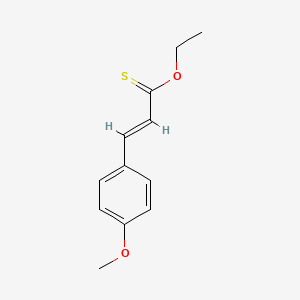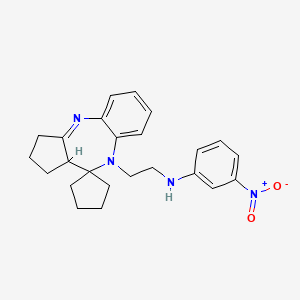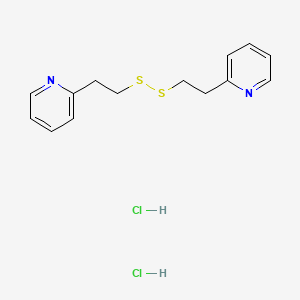
Glyceryl iodide, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyceryl iodide, (S)-, also known as (S)-3-iodo-1,2-propanediol, is an organic compound with the molecular formula C3H7IO2. It is a colorless crystalline solid that is soluble in water and other solvents. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Glyceryl iodide, (S)-, can be synthesized through the iodination of glycerol. One common method involves the reaction of glycerol with iodine and red phosphorus. The reaction typically proceeds as follows: [ \text{C3H8O3} + \text{I2} + \text{P} \rightarrow \text{C3H7IO2} + \text{PI3} ] This reaction is carried out under controlled conditions to ensure the selective formation of glyceryl iodide.
Industrial Production Methods: In industrial settings, glyceryl iodide can be produced through the hydrogenolysis of diacyl glyceryl ethers using lithium aluminum hydride. The glyceryl ether-fatty alcohol mixture is separated quantitatively by thin-layer chromatography (TLC) and sufficient material is obtained for the preparation of alkyl iodide derivatives .
化学反応の分析
Types of Reactions: Glyceryl iodide, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form glycerol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of glycerol.
Substitution: Formation of various glyceryl derivatives depending on the nucleophile used.
科学的研究の応用
Glyceryl iodide, (S)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemical products, including pharmaceuticals and cosmetics.
作用機序
The mechanism of action of glyceryl iodide, (S)-, involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by influencing lipid metabolism and bronchial cells. The compound’s iodide group plays a crucial role in its reactivity and biological activity .
類似化合物との比較
Glyceryl iodide, (S)-, can be compared with other similar compounds such as:
Glycerol: Unlike glyceryl iodide, glycerol lacks the iodide group, making it less reactive in certain chemical reactions.
Glyceryl triacetate: This compound has similar effects on lipid metabolism but differs in its chemical structure and reactivity.
Glyceryl guaiacolate:
特性
CAS番号 |
52611-39-9 |
|---|---|
分子式 |
C3H7IO2 |
分子量 |
201.99 g/mol |
IUPAC名 |
(2S)-3-iodopropane-1,2-diol |
InChI |
InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 |
InChIキー |
GLJRUXJFSCIQFV-GSVOUGTGSA-N |
異性体SMILES |
C([C@@H](CI)O)O |
正規SMILES |
C(C(CI)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


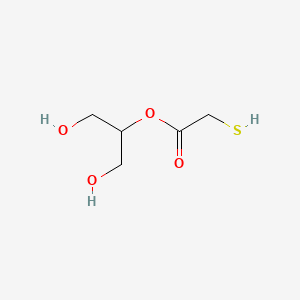
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
